![molecular formula C11H16F3NO4 B2682035 (1S,2S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid CAS No. 2309431-41-0](/img/structure/B2682035.png)
(1S,2S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S,2S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C11H16F3NO4 and its molecular weight is 283.247. The purity is usually 95%.
BenchChem offers high-quality (1S,2S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
A significant application involves the synthesis of cyclopropyl-containing amino acids and peptidomimetics. For instance, Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate has been demonstrated to be reactive in Michael additions and Diels–Alder reactions, leading to new cyclopropyl-containing amino acids in protected form. This compound has also been applied in the synthesis of bicyclic peptidomimetics, showcasing its versatility as a building block for the development of geometrically constrained molecules (Limbach et al., 2009).
Catalysis and Ring-Opening Reactions
The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, maintaining the enantiomeric purity from the cyclopropane to the acyclic product, highlights the chemical's utility in enantioselective synthesis processes (Lifchits & Charette, 2008). Additionally, the ring-opening of donor-acceptor cyclopropanes by boronic acids and potassium organotrifluoroborates under metal-free conditions demonstrates its role in facilitating reactions that add to molecular complexity without the need for transition metals (Ortega & Csákÿ, 2016).
Enzyme Inhibition
Compounds derived from cyclopropane ring-opening have been identified as effective inhibitors of enzymes like cytosolic carbonic anhydrase I and II, as well as acetylcholinesterase. These findings suggest potential therapeutic applications in treating diseases such as Alzheimer's and Parkinson's (Boztaş et al., 2019).
Conformational Studies
The structure and conformation analysis of cyclopropyl derivatives provide insights into the electronic effects of substituents on the cyclopropane ring. This research aids in understanding the steric and electronic factors influencing the reactivity and stability of cyclopropyl-containing compounds (Korp, Bernal, & Fuchs, 1983).
properties
IUPAC Name |
(1S,2S)-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO4/c1-9(2,3)19-8(18)15-5-10(7(16)17)4-6(10)11(12,13)14/h6H,4-5H2,1-3H3,(H,15,18)(H,16,17)/t6-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNXILWDGWNYMH-QUBYGPBYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@]1(C[C@@H]1C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-5-(trifluoromethyl)benzoate](/img/structure/B2681954.png)
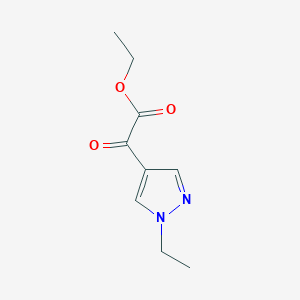
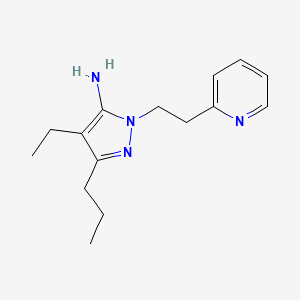
![2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2681959.png)

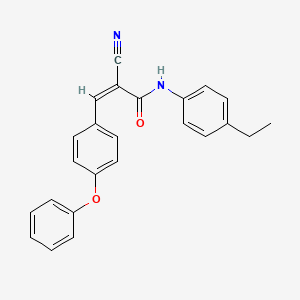
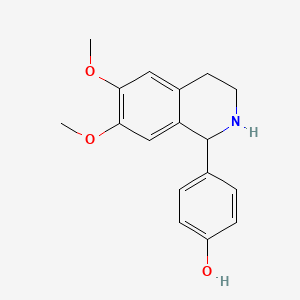
![methyl 2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2681966.png)
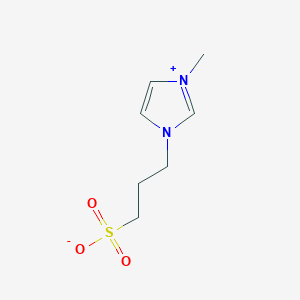
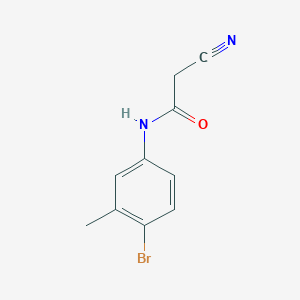
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide](/img/structure/B2681970.png)
![2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide](/img/structure/B2681972.png)
![5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2681974.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenoxypropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2681975.png)